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Compound of Interest

Compound Name: methyl beta-D-mannopyranoside

Cat. No.: B1638062

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for methyl
B-D-mannopyranoside, a key carbohydrate derivative. The information presented herein is
intended to support research and development activities in medicinal chemistry, glycobiology,
and drug discovery. This document details the nuclear magnetic resonance (NMR), infrared
(IR), and mass spectrometry (MS) data for this compound, along with the experimental
protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for methyl -D-mannopyranoside.

Table 1: *H NMR Spectroscopic Data of Methyl a-D-
Mannopyranoside (CD30D)
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Proton Chemical Shift (6) ppm
H-1 4.75
H-2 3.88
H-3 3.75
H-4 3.65
H-5 3.55
H-6a 3.80
H-6b 3.70
OCHs 3.40

Note: Specific *H NMR data for the -anomer was not readily available in the surveyed
resources. The data for the a-anomer is provided for reference. The chemical shifts for the 3-
anomer are expected to be similar, with the most significant difference anticipated for the
anomeric proton (H-1).

Table 2: 3*C NMR Spectroscopic Data of Methyl 3-D-
Mannopyranoside[1]

Carbon Chemical Shift (6) ppm
C-1 101.5

C-2 71.5

C-3 74.5

C-4 68.0

C-5 77.0

C-6 62.5

OCHs 57.0

Source: W. Voelter, E. Breitmaier Org. Magn. Resonance 5, 311(1973).
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Table 3: Infrared (IR) Spectroscopy Data of Methyl a-D-

Mannopyranoside

Wavenumber (cm~?)

Interpretation

3380 (broad)

O-H stretching

2920 C-H stretching
1450 C-H bending

1080 C-O stretching
1040 C-O stretching

Note: IR spectrum for the B-anomer is expected to be very similar to the a-anomer, with

potential minor variations in the fingerprint region (below 1500 cm~1).

Table 4: Mass Spectrometry Data of Methyl a-D-

Mannopyranoside
m/z Interpretation
194.0790 [M]* (Molecular lon)
163.0603 [M - OCHs]*
133.0500 [M - C2HsO2]*
103.0395 [M - CsH70s]*
73.0290 [C3Hs02]*

Note: The mass spectrum for the B-anomer is expected to be identical to that of the a-anomer

as they are stereoisomers.

Experimental Protocols

This section outlines the general methodologies for acquiring the spectroscopic data presented

above.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

A general protocol for the preparation of a carbohydrate sample for NMR analysis is as follows:

e Sample Preparation:

o

Weigh 5-10 mg of methyl 3-D-mannopyranoside.

Dissolve the sample in 0.5-0.6 mL of a suitable deuterated solvent (e.g., D20, CDsOD, or
DMSO-de) in a clean, dry 5 mm NMR tube.[1]

Ensure the sample is fully dissolved, using gentle vortexing if necessary.[1]

Filter the sample through a glass wool plug in a Pasteur pipette to remove any particulate
matter.

o Data Acquisition:

Acquire *H and 3C NMR spectra on a 400 MHz or higher field NMR spectrometer.
For *H NMR, a standard single-pulse experiment is typically sufficient.

For 13C NMR, a proton-decoupled experiment (e.g., zgpg30) is used to simplify the
spectrum and improve the signal-to-noise ratio.[1]

Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC
(Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond
Correlation) can be performed to aid in the complete assignment of all proton and carbon
signals.

Infrared (IR) Spectroscopy

e Sample Preparation:

[e]

For solid samples, the KBr pellet method is commonly used. A small amount of the sample
is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.
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o Alternatively, Attenuated Total Reflectance (ATR) can be used, where a small amount of
the solid sample is placed directly on the ATR crystal.

o Data Acquisition:
o Acquire the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
o Typically, spectra are recorded over the range of 4000 to 400 cm~1.

o Abackground spectrum of the KBr pellet or the empty ATR crystal is recorded and
subtracted from the sample spectrum.

Mass Spectrometry (MS)

e Sample Preparation:
o Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or water).
o Data Acquisition:

o Introduce the sample into the mass spectrometer via a suitable ionization method, such as
Electrospray lonization (ESI) or Matrix-Assisted Laser Desorption/lonization (MALDI).

o Acquire the mass spectrum in positive or negative ion mode.

o High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the
molecular ion and its fragments, which aids in confirming the elemental composition.

Visualizations
Structure of Methyl B-D-Mannopyranoside

Caption: 2D structure of methyl 3-D-mannopyranoside.

General Workflow for Spectroscopic Analysis
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Caption: Workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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